

comparative metabolomics of medium-chain oxo-acyl-CoAs

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Compound of Interest

Compound Name: 6-Oxononanoyl-CoA

Cat. No.: B15550022

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This guide provides a comparative overview of metabolomic approaches for studying medium-chain oxo-acyl-CoAs, tailored for researchers, scientists, and drug development professionals. It covers analytical methodologies, metabolic pathways, and the interpretation of comparative data, supported by experimental protocols and visualizations.

Comparative Analysis of Analytical Methodologies

The accurate quantification of medium-chain oxo-acyl-CoAs is challenging due to their low abundance and chemical properties.^{[1][2]} Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for their analysis due to its high sensitivity and specificity.^{[3][4]} The choice of sample extraction and chromatographic technique is critical and impacts the quality of metabolomic data.

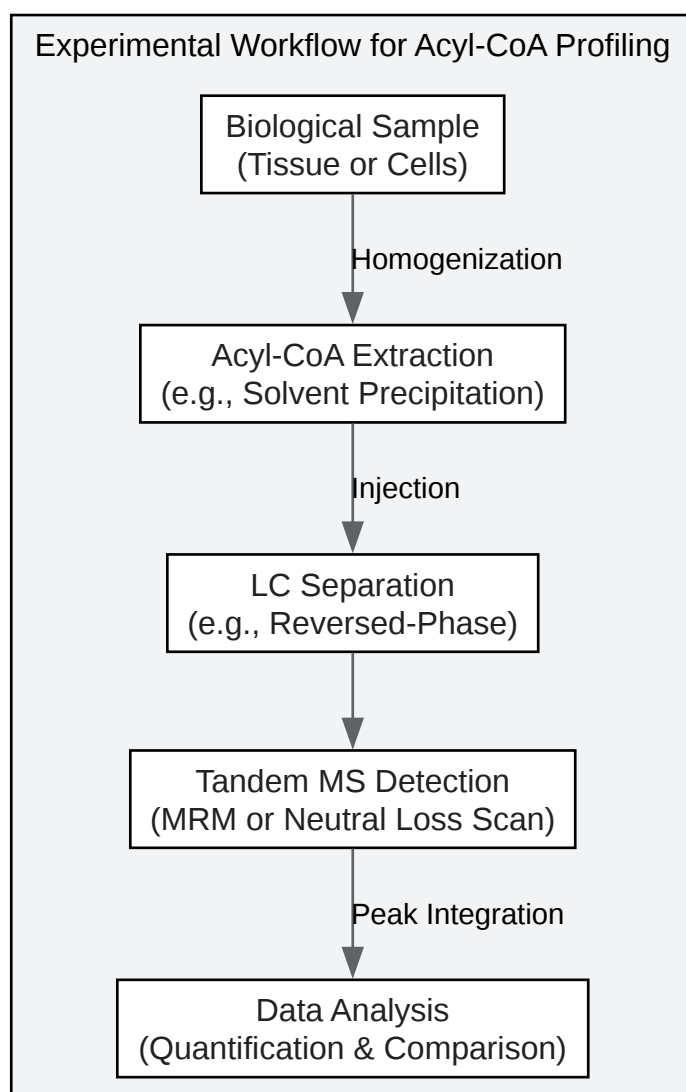
Data Presentation: Comparison of Acyl-CoA Quantification Methods

Methodological Approach	Key Strengths	Key Limitations	Typical Recovery	Limit of Detection (LOD)	Reference
Solvent Precipitation (e.g., 80% Methanol)	Simple, fast, and provides good recovery for a broad range of acyl-CoAs.	May exhibit lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.	High MS intensities reported, though specific recovery percentages vary.	Not explicitly stated.	[4]
Solid-Phase Extraction (SPE)	Excellent for sample clean-up, which reduces matrix effects and improves signal-to-noise. High recovery for a wide range of acyl-CoAs.	More time-consuming and can lead to analyte loss if not optimized. Many assays use SPE to purify acyl-CoAs.	High and reproducible.	Sub-picomole amounts.	

Reversed-Phase LC-MS/MS	Well-suited for separating long-chain compounds and is frequently used for acyl-CoA analysis.	May require ion-pairing reagents for better retention of shorter, more polar acyl-CoAs, which can complicate MS analysis.	Not applicable (Separation Method).	High sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS	Provides good retention and separation for polar short-chain acyl-CoAs without ion-pairing reagents.	Less effective for the separation of long-chain, nonpolar acyl-CoAs.	Not applicable (Separation Method).	High sensitivity.

Experimental Workflow and Protocols

A typical metabolomics workflow involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis.



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A typical workflow for fatty acyl-CoA profiling.

Detailed Experimental Protocol: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs

This protocol synthesizes common steps for the relative quantification of medium-chain acyl-CoAs from biological tissues.

1. Sample Preparation and Extraction:

- Flash-freeze collected tissue samples (e.g., liver) in liquid nitrogen immediately after collection to quench metabolic activity.
- Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 80% methanol or an acetonitrile/water mixture) containing internal standards. Odd-chain length fatty acyl-CoAs are suitable as internal standards.
- Vortex the homogenate vigorously and incubate at a cold temperature (e.g., -20°C) to facilitate protein precipitation.
- Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
- Collect the supernatant containing the acyl-CoAs and dry it under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

2. Liquid Chromatography:

- Use a reversed-phase column (e.g., C18) for separation.
- Mobile Phase A: Water with an additive like 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of Mobile Phase B, then ramp up to elute the more hydrophobic medium and long-chain acyl-CoAs.

3. Tandem Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive ion mode.
- For targeted quantification, use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each medium-chain oxo-acyl-CoA.

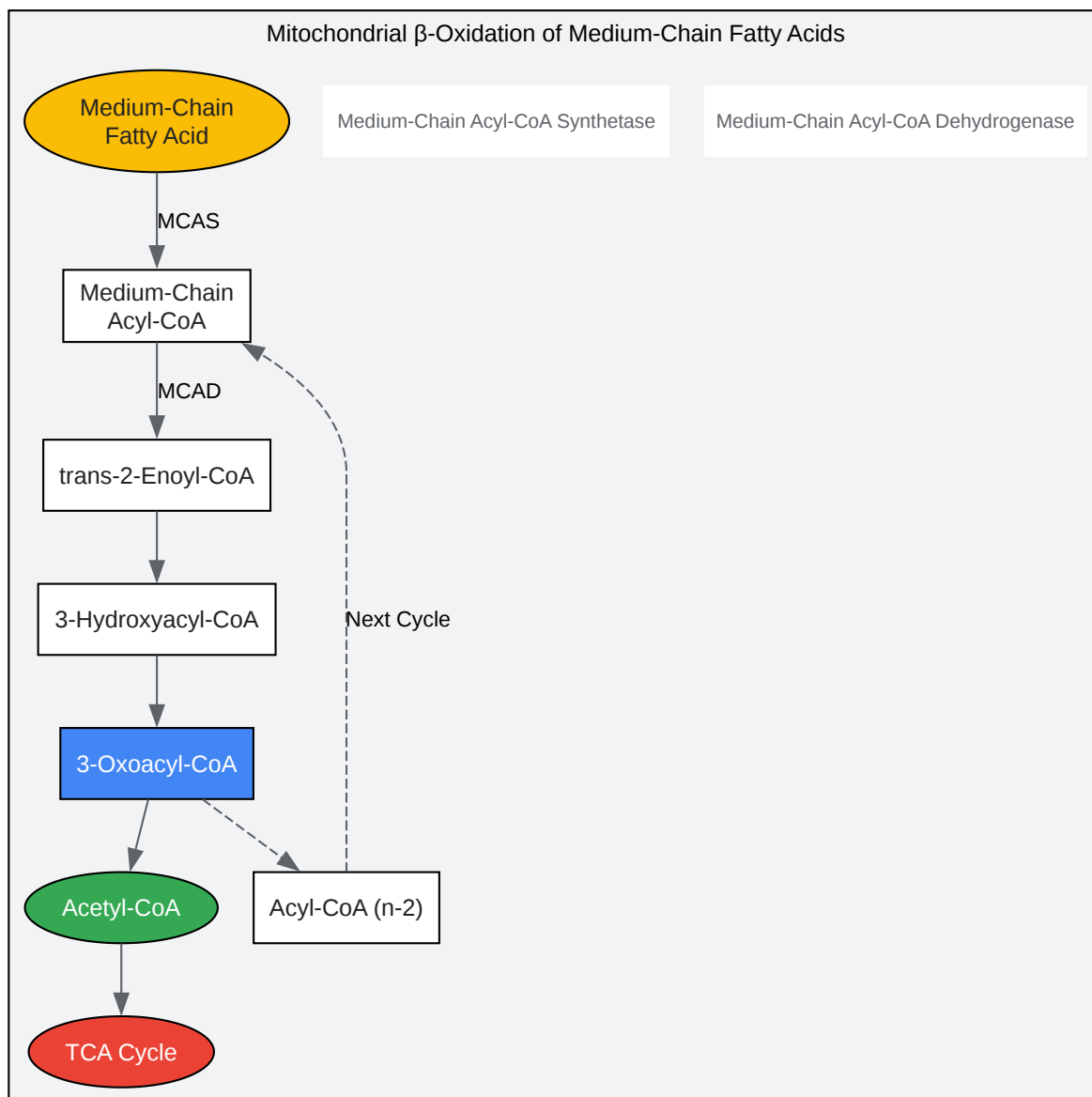
- A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule. This can be used in a neutral loss scan to identify all acyl-CoA species in a sample.
- Optimize collision energy (CE) and other MS parameters for each specific acyl-CoA standard to maximize sensitivity.

4. Data Analysis:

- Integrate the peak areas for each analyte.
- Quantify the acyl-CoAs by comparing their peak areas to those of the internal standards and a standard curve generated with authentic standards.

Metabolic Pathway Analysis: Mitochondrial β -Oxidation

Medium-chain oxo-acyl-CoAs are key intermediates in the mitochondrial β -oxidation pathway, a critical process for energy production, especially during fasting. This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂.



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Mitochondrial β -oxidation pathway highlighting 3-oxoacyl-CoA.

Comparative Metabolomics in MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene, impairing the first step of medium-chain fatty acid oxidation. This leads to a characteristic accumulation of upstream metabolites. Comparative metabolomics of patient samples versus healthy controls reveals a distinct biomarker profile, which is now used in newborn screening.

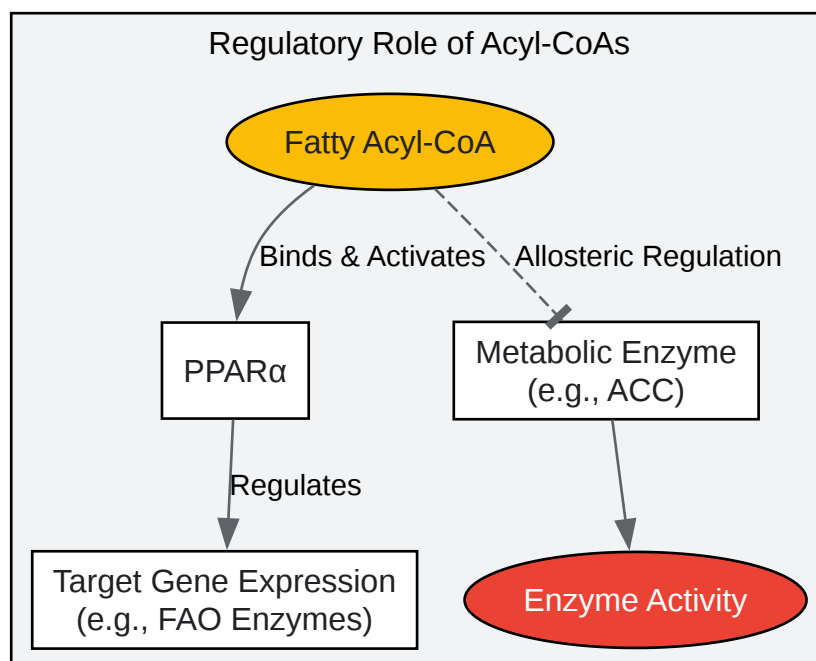
Data Presentation: Expected Metabolite Changes in MCAD Deficiency

Metabolite Class	Analyte Example	Expected Change in MCADD	Rationale	Reference
Medium-Chain Acyl-CoAs	Octanoyl-CoA (C8-CoA)	↑↑ (Increased)	The substrate for the deficient MCAD enzyme accumulates in tissues.	
Hexanoyl-CoA (C6-CoA)	↑ (Increased)	Accumulation of upstream substrates.		
Medium-Chain Acylcarnitines	Octanoylcarnitine (C8)	↑↑↑ (Strongly Increased)	Acyl-CoAs are converted to acylcarnitines for transport and detoxification, leading to their accumulation in blood and urine.	
Decanoylcarnitine (C10)	↑↑ (Increased)	Accumulation of upstream substrates.		
Dicarboxylic Acids	Suberic acid (C8)	↑↑ (Increased)	Accumulated medium-chain fatty acids are shunted into an alternative (ω -oxidation) pathway, forming dicarboxylic acids.	
Adipic acid (C6)	↑↑ (Increased)	Result of ω -oxidation of		

		accumulated fatty acids.	
Ketone Bodies	Acetoacetate, β -Hydroxybutyrate	↓↓ (Decreased)	Impaired β -oxidation reduces the production of acetyl-CoA, the precursor for ketogenesis, leading to hypoketosis.

Signaling and Regulatory Interactions

Acyl-CoAs are not just metabolic intermediates; they are also signaling molecules that can regulate cellular processes. For instance, long-chain fatty acyl-CoAs can allosterically regulate key metabolic enzymes and act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) to control gene expression.



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Acyl-CoAs regulate gene expression and enzyme activity.

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